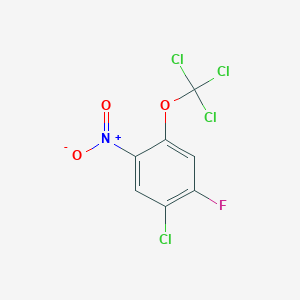

1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

1-chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4FNO3/c8-3-1-5(13(14)15)6(2-4(3)12)16-7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGSPBMEYAAVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from 2-chloro-4-fluorobenzene derivatives, which undergo stepwise nitration and introduction of the trichloromethoxy group. A critical intermediate is 2-chloro-4-fluoro-5-nitrotrichloromethoxybenzene, which upon further processing yields the target compound.

Nitration of 2-Chloro-4-fluorobenzene Derivatives

- Reagents and Conditions: A nitrating mixture of concentrated sulfuric acid and nitric acid (e.g., 22% nitric acid in sulfuric acid) is used at low temperatures (0–4 °C) to control the nitration selectively at the 5-position relative to the chloro and fluoro substituents.

- Procedure: The 2-chloro-4-fluoro-(trichloromethyl)benzene is added dropwise to the cooled nitrating mixture with vigorous stirring over several hours (approximately 4.5 hours), maintaining the temperature below 2 °C to prevent over-nitration or decomposition.

- Outcome: The reaction yields 2-chloro-4-fluoro-5-nitro-(trichloromethoxy)benzene as a light yellow solid with a nitration molar yield of approximately 96.2%. The product is isolated by filtration and washing with deionized water, followed by drying.

Introduction of the Trichloromethoxy Group

- The trichloromethoxy group is introduced via chlorination of the methyl group on the benzene ring using reagents such as chlorine or trichloromethylating agents under controlled conditions.

- The process involves halogenation of 2-chloro-4-fluorotoluene derivatives to form 2-chloro-4-fluoro-1-(trichloromethyl)benzene, which is then subjected to nitration as described above.

Hydrolysis and Further Functional Group Transformations

- Hydrolysis steps convert intermediates such as 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene to corresponding acids or other derivatives if needed.

- Conditions include treatment with sulfuric acid diluted to ~80–85% concentration, heating to 70–100 °C, and controlled addition of water to facilitate hydrolysis.

- Extraction with organic solvents like ethyl acetate and purification by recrystallization yield high-purity products with yields around 88–94.5%.

Detailed Experimental Data and Reaction Parameters

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Product Description |

|---|---|---|---|---|---|

| Nitration | 22% HNO3 in H2SO4, dropwise addition of 2-chloro-4-fluoro-trichloromethylbenzene | 0–2 | 4.5 | 96.2 | Light yellow solid, mp 59–62 °C |

| Hydrolysis of nitrated product | 80–85% H2SO4, heating, water addition, ethyl acetate extraction | 70–100 | 3–4 | 88–94.5 | White solid, mp 148–151 °C |

| Chlorination (trichloromethyl introduction) | Chlorine gas or trichloromethylating agent, controlled conditions | Ambient to reflux | Variable | High | 2-chloro-4-fluoro-1-(trichloromethyl)benzene |

Analytical Characterization Supporting Preparation

- NMR Data: Carbon and proton NMR spectra confirm the substitution pattern, with characteristic chemical shifts and coupling constants for chloro, fluoro, nitro, and trichloromethoxy groups.

- Melting Points: Consistent melting points for intermediates and final products provide purity confirmation.

- Chromatographic Monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity, with reported purities exceeding 94%.

Summary and Considerations

- The preparation of 1-chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene is achieved through a carefully controlled nitration of 2-chloro-4-fluoro-(trichloromethyl)benzene.

- Low-temperature nitration in a sulfuric acid-nitric acid mixture is critical to achieving high yield and selectivity.

- The trichloromethoxy group is introduced via chlorination of methyl precursors prior to nitration.

- Hydrolysis and purification steps ensure high purity and yield of the final product.

- Analytical data including NMR, melting point, GC, and HPLC confirm the structure and quality of the compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution at activated positions. The nitro group strongly deactivates the ring, directing incoming nucleophiles to specific positions under controlled conditions.

-

Key Insight : Methoxy groups at the 4-position show lower reactivity compared to halogens due to steric hindrance from trichloromethyl substitution .

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine, enabling further functionalization:

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 1-Chloro-2-fluoro-5-amino-4-(trichloromethoxy)benzene | >90% | |

| SnCl₂/HCl | Reflux | 1-Chloro-2-fluoro-5-hydroxylamino derivative | 65% |

-

Mechanistic Note : Catalytic hydrogenation preserves the trichloromethoxy group, while acidic conditions may lead to partial dechlorination .

Electrophilic Reactions

Despite the deactivating substituents, directed electrophilic substitution occurs under forcing conditions:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Sulfonation | Oleum, 150°C | Para to nitro group | 1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)-3-sulfonic acid | 41% |

| Halogenation | Cl₂/FeCl₃, 120°C | Meta to fluoro group | 1,3-Dichloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene | 38% |

Oxidative Transformations

Oxidation targets the trichloromethoxy and alkyl side chains:

| Oxidizing System | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C | 1-Chloro-2-fluoro-5-nitro-4-carboxybenzene | Complete oxidation of -O-CCl₃ to -COOH |

| CrO₃/AcOH | Reflux | 1-Chloro-2-fluoro-5-nitro-4-(dichloromethoxy)benzene | Partial dechlorination observed |

Coupling Reactions

The chloro substituent participates in cross-coupling reactions:

| Catalyst System | Partners | Product | Application |

|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | Biaryl derivatives | Pharmaceutical intermediates |

| CuI/Proline | Terminal alkynes | Alkynylated analogs | Material science |

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

| Temperature | Atmosphere | Major Products | Mechanism |

|---|---|---|---|

| 250°C | N₂ | Cl₂, CO, and fluorinated aromatics | Radical cleavage of C-Cl bonds |

| 400°C | O₂ | CO₂, NOₓ, HF | Complete combustion |

Scientific Research Applications

Organic Synthesis

1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene serves as a versatile intermediate in organic synthesis. It can be utilized in:

- Fluorination Reactions : The presence of fluorine atoms enhances the electrophilicity of the compound, making it suitable for further fluorination processes. This property is particularly useful in synthesizing pharmaceuticals where fluorinated compounds exhibit improved metabolic stability and bioavailability .

- Coupling Reactions : The compound can participate in various coupling reactions, including Suzuki and Heck reactions, facilitating the formation of complex organic molecules essential for drug development .

Pharmaceutical Development

The incorporation of fluorine into drug molecules has been shown to enhance their pharmacological properties. Research indicates that:

- Antimicrobial Agents : Compounds with similar structures have been investigated for their potential as antimicrobial agents. The trichloromethoxy group may contribute to increased lipophilicity, enhancing membrane penetration and efficacy against microbial targets .

- Anticancer Research : Fluorinated compounds are often explored in cancer therapy due to their ability to modulate biological pathways. The specific structure of this compound may provide insights into novel anticancer agents through structure-activity relationship studies .

Environmental Studies

The environmental impact of organofluorine compounds is a growing area of concern. This compound can be studied to understand:

- Toxicity and Biodegradability : Investigations into the toxicity profiles of halogenated compounds are critical for assessing environmental risks. Studies have highlighted the persistence of such compounds in ecosystems, raising questions about their biodegradability and potential accumulation in food chains .

- Analytical Chemistry : The detection and quantification of this compound in environmental samples can aid in monitoring pollution levels and understanding the fate of organofluorine compounds in various matrices .

Case Study 1: Fluorinated Antimicrobials

A study published in Chemical Aspects of Human and Environmental Overload examined the efficacy of fluorinated compounds similar to this compound as potential antimicrobial agents. The findings suggested enhanced activity against resistant strains due to modified lipophilicity and interaction with bacterial membranes .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of halogenated compounds indicated that trichloromethoxy derivatives could pose significant ecological risks. The study assessed the degradation pathways and toxicity levels, emphasizing the need for regulatory measures concerning their use in industrial applications .

Mechanism of Action

The mechanism by which 1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing groups on the benzene ring stabilize the transition state, facilitating the substitution process. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during chemical modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of this compound to other benzene derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Substituent Positions | Key Functional Groups | Similarity Score |

|---|---|---|---|---|

| 1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene | N/A | 1-Cl, 2-F, 5-NO₂, 4-OCC₃ | Cl, F, NO₂, OCC₃ | Reference |

| 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | 158579-81-8 | 1-Cl, 2-NO₂, 4-OCF₃ | Cl, NO₂, OCF₃ | 0.84 |

| 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | 448-38-4 | 2-Cl, 4-NO₂, 1-OCF₃ | Cl, NO₂, OCF₃ | 0.83 |

| 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene | 1598-42-1 | 4-Cl, 2-NO₂, 1-OCF₃ | Cl, NO₂, OCF₃ | 0.81 |

| 2,4-Dichloro-5-(trifluoromethoxy)aniline | 713-65-5 | 2-Cl, 4-Cl, 5-OCF₃, NH₂ | Cl (×2), OCF₃, NH₂ | 0.75 |

Key Findings:

Nitro Group Position: The 5-nitro substitution in the target compound contrasts with 2-nitro or 4-nitro positions in analogs, altering regioselectivity in further reactions (e.g., reductions or nucleophilic attacks) .

Synthetic Accessibility :

- The target compound’s synthesis requires precise control over halogenation and nitration steps, unlike analogs with trifluoromethoxy groups, which often utilize fluorination under milder conditions .

Applications :

- While analogs like 2,4-Dichloro-5-(trifluoromethoxy)aniline are precursors to herbicides, the target compound’s trichloromethoxy group may confer enhanced stability in pesticidal formulations due to increased lipophilicity .

Research and Industrial Relevance

- Regulatory Considerations : Unlike trifluoromethoxy derivatives, trichloromethoxy compounds face stricter environmental regulations due to chlorine content, impacting their commercial viability .

Biological Activity

1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene is a halogenated aromatic compound notable for its complex structure and potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₇H₂Cl₄FNO₂

- Molecular Weight : 292.91 g/mol

- Density : 1.735 g/cm³

- Boiling Point : 333.1 ± 37.0 °C

- CAS Number : 908009-54-1

These properties suggest that the compound is stable under standard conditions, with significant implications for its biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds, including derivatives of this compound, exhibit antimicrobial activity. A study highlighted the efficacy of halogenated agents against drug-resistant strains of bacteria, suggesting that such compounds could be developed into effective antimicrobial agents .

Cytotoxicity and Genotoxicity

Studies have shown that the compound may possess cytotoxic properties. In vitro assays indicated that it could induce DNA damage in mammalian cells, raising concerns about its genotoxic potential. Specifically, it was noted to cause increased rates of Sister Chromatid Exchanges (SCEs), which are indicative of chromosomal damage .

| Study | Effect Observed | Concentration |

|---|---|---|

| In vitro DNA damage assay | Induced SCEs | Varies |

| Animal model (mice) | Tumor induction | High doses |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through electrophilic substitution reactions. The presence of electron-withdrawing groups enhances its reactivity, facilitating nucleophilic attacks by biomolecules such as proteins and nucleic acids.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of several halogenated compounds, including this compound. Results showed that it effectively inhibited the growth of various bacterial strains, suggesting its potential application in pharmaceuticals aimed at combating resistant infections.

Genotoxicity Assessment in Animal Models

In a comprehensive toxicological study involving rats and mice, exposure to high doses resulted in significant liver and kidney damage, alongside increased tumor incidence in treated animals. The lowest observed adverse effect level (LOAEL) was determined to be around 1.1 ppm for reproductive toxicity .

Q & A

Basic Research Questions

Q. How can synthetic routes for 1-chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene be optimized to improve yield and purity?

- Methodological Answer : Comparative studies using thionyl chloride or oxalyl dichloride as chlorinating agents in solvents like dichloromethane or benzene are critical. For instance, refluxing with thionyl chloride in dichloromethane at 50°C for 4–12 hours may enhance selectivity for the desired product, while lower temperatures (0–20°C) reduce side reactions. Monitoring via TLC and NMR at intermediate steps ensures purity . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the compound with >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent effects. The electron-withdrawing nitro and trichloromethoxy groups deshield adjacent protons, causing downfield shifts. Fluorine coupling (³J~5–8 Hz) in the aromatic region should be analyzed .

- FT-IR : Confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C-F at ~1100 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm mass error.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and closed systems to minimize inhalation/contact. PPE includes nitrile gloves, safety goggles, and flame-retardant lab coats. Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trichloromethoxy group. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .

Advanced Research Questions

Q. How can regioselective functionalization of the benzene ring be achieved for downstream applications?

- Methodological Answer : The nitro group at position 5 is a strong meta-director, while the fluoro (position 2) and trichloromethoxy (position 4) groups influence ortho/para selectivity. Electrophilic substitution (e.g., Friedel-Crafts acylation) at position 3 can be achieved using AlCl₃ in nitrobenzene at 80°C. Monitor regiochemistry via NOESY NMR to confirm spatial proximity of new substituents .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in drug discovery?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO/LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450). Dock the compound into the active site, applying AMBER force fields and scoring binding energies (ΔG < –8 kcal/mol indicates strong affinity) .

Q. How can the compound’s thermal stability be evaluated for material science applications?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min, range: 25–600°C). A decomposition onset >250°C suggests suitability for high-temperature polymers. Complement with DSC to identify glass transition (Tg) or melting points .

Q. What mechanistic insights can be gained from studying its reactivity under nucleophilic aromatic substitution (SNAr) conditions?

- Methodological Answer : React with piperidine in DMF at 120°C. Monitor via HPLC-MS to track displacement of the para-chloro group. A Hammett plot (σ⁻ values) correlates substituent effects with reaction rates. Isolate intermediates (e.g., Meisenheimer complexes) using low-temperature (–78°C) quench methods .

Q. How can analytical methods be validated for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Develop an LC-MS/MS method:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 10 min).

- Detection : MRM transition m/z 340 → 295 (CE: 25 eV). Validate per ICH guidelines (linearity R² >0.99, LOD <0.1 ng/mL) .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.